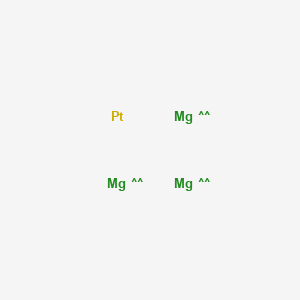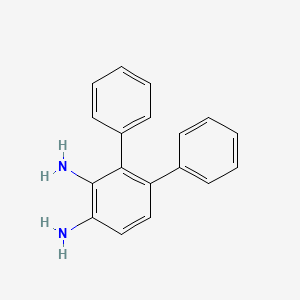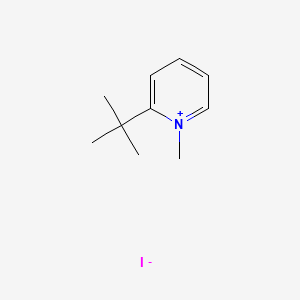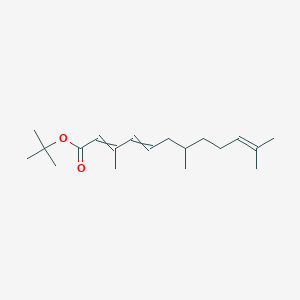
Magnesium--platinum (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium–platinum (3/1) is an intermetallic compound composed of magnesium and platinum in a 3:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Magnesium–platinum (3/1) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing magnesium and platinum powders in the desired stoichiometric ratio and heating the mixture under an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves ball milling magnesium and platinum powders together, which induces solid-state reactions through mechanical energy.
Electrochemical Deposition: This involves the co-deposition of magnesium and platinum from an electrolyte solution onto a substrate.
Industrial Production Methods
Industrial production of magnesium–platinum (3/1) typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired intermetallic phase without contamination.
化学反応の分析
Types of Reactions
Magnesium–platinum (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Hydrogenation: Magnesium–platinum (3/1) can absorb hydrogen, forming magnesium hydride and platinum.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Hydrogenation: Hydrogen gas under pressure.
Major Products
Oxidation: Magnesium oxide and platinum oxide.
Reduction: Metallic magnesium and platinum.
Hydrogenation: Magnesium hydride and platinum.
科学的研究の応用
Magnesium–platinum (3/1) has several scientific research applications:
Hydrogen Storage: Due to its ability to absorb hydrogen, it is studied as a potential material for hydrogen storage.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Applications: It is used in the development of electrodes for fuel cells and batteries.
Biomedical Applications: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility.
作用機序
The mechanism by which magnesium–platinum (3/1) exerts its effects varies depending on the application:
Hydrogen Storage: The compound absorbs hydrogen through a reversible reaction, forming magnesium hydride and platinum.
Catalysis: The platinum component acts as an active site for catalytic reactions, while magnesium provides structural support.
Electrochemical Applications: The compound facilitates electron transfer reactions in fuel cells and batteries.
類似化合物との比較
Magnesium–platinum (3/1) can be compared with other intermetallic compounds such as:
Magnesium–nickel (3/1): Similar hydrogen storage properties but different catalytic activities.
Magnesium–palladium (3/1): Higher hydrogen absorption capacity but more expensive.
Magnesium–cobalt (3/1): Different electrochemical properties and applications.
Magnesium–platinum (3/1) is unique due to its combination of hydrogen storage capacity, catalytic activity, and biocompatibility, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
60863-73-2 |
|---|---|
分子式 |
Mg3Pt |
分子量 |
268.00 g/mol |
InChI |
InChI=1S/3Mg.Pt |
InChIキー |
CREJTONGXODXFQ-UHFFFAOYSA-N |
正規SMILES |
[Mg].[Mg].[Mg].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)







![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)

![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)

